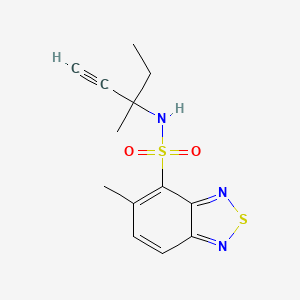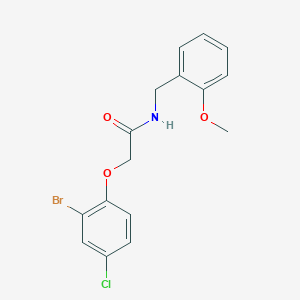![molecular formula C20H19N3O3S B6003586 4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone](/img/structure/B6003586.png)
4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone, also known as GW 501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first discovered in the 1990s and has been extensively studied for its potential applications in various fields of research.
Mécanisme D'action
4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone 501516 exerts its effects through the activation of PPARδ, a nuclear receptor that regulates gene expression involved in energy metabolism, inflammation, and cell differentiation. Activation of PPARδ by 4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone 501516 leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects
4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone 501516 has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, enhanced mitochondrial biogenesis, and reduced inflammation. These effects lead to improved metabolic function, increased energy expenditure, and improved cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone 501516 in lab experiments is its ability to activate PPARδ selectively, without affecting other PPAR isoforms. This allows for the specific study of PPARδ-mediated effects. However, a limitation of using 4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone 501516 is its potential for off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research involving 4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone 501516. These include further elucidation of its mechanisms of action, identification of novel targets for 4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone 501516-mediated effects, and the development of more selective and potent PPARδ agonists. Additionally, the potential for 4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone 501516 as a therapeutic agent in the treatment of metabolic diseases, cardiovascular diseases, and cancer warrants further investigation.
Méthodes De Synthèse
The synthesis of 4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone 501516 involves several steps, including the condensation of 2,3-dihydro-1H-indole with 4-chlorobenzyl chloride, followed by the reaction of the resulting intermediate with 4-(methylsulfonyl)benzyl chloride. The final step involves the cyclization of the intermediate with hydrazine hydrate to form the pyridazinone ring.
Applications De Recherche Scientifique
4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone 501516 has been extensively studied for its potential applications in various fields of research, including metabolic diseases, cardiovascular diseases, and cancer. In metabolic diseases, it has been shown to improve insulin sensitivity, increase glucose uptake, and enhance lipid metabolism. In cardiovascular diseases, it has been shown to improve cardiac function and reduce inflammation. In cancer, it has been shown to inhibit tumor growth and induce apoptosis.
Propriétés
IUPAC Name |
5-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methyl]-3-methyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-12-17(20(24)22-21-14)13-15-6-8-18(9-7-15)27(25,26)23-11-10-16-4-2-3-5-19(16)23/h2-9,12H,10-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUGUHDRTPUKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6003507.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6003513.png)
![2-(dimethylamino)-7-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6003529.png)

![N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(4-pyridinylmethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B6003552.png)
![N~1~-(2-bromophenyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6003560.png)
![1-cyclopentyl-4-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B6003571.png)
![2-[4-(2,5-dimethylbenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6003578.png)
![1-(3-pyridinylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6003582.png)
![6-[(2-methoxyphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003591.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6003596.png)
![N-(3'-fluoro-4-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide](/img/structure/B6003609.png)
![6-bromo-2-(4-propoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6003611.png)
